(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-2-9-22-15-8-7-14(27(20,24)25)10-16(15)26-18(22)21-17(23)13-5-3-12(11-19)4-6-13/h2-8,10H,1,9H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRJUQUWMKVUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide and a suitable base.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.
Formation of the Ylidene Moiety: The ylidene moiety can be formed by the condensation of the intermediate with 4-cyanobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, bases like sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has shown promise as a potential anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a candidate for further development as a chemotherapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide with structurally related compounds from the literature:
Key Observations:
- Stereochemical Complexity : The Z-configuration in the target compound contrasts with the E-configuration observed in the STING agonist’s butenyl chain, highlighting the importance of stereochemistry in biological activity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfamoyl group in the target compound likely enhances aqueous solubility compared to the hydrophobic 3-methylphenyl group in 4g .
- Acid-Base Behavior: The sulfamoyl (pKa ~10–11) and cyano groups (electron-withdrawing) may render the compound more acidic than the dimethylamino-containing 4g (pKa ~8–9) .
- Metabolic Stability : The allyl group in the target compound may undergo oxidative metabolism via cytochrome P450 enzymes, similar to the butenyl chain in the STING agonist .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, as well as the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Thiazole ring : Contributes to stability and reactivity.
- Allyl group : Enhances biological activity.
- Sulfonamide moiety : Known for various pharmacological properties.
Molecular Formula
Antibacterial Activity
Research indicates that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide exhibit significant antibacterial properties. The sulfonamide group is particularly noted for its effectiveness against various bacterial strains.
Table 1: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The compound also demonstrates antifungal properties, inhibiting the growth of several fungal pathogens. This activity is crucial for developing new antifungal agents.
Table 2: Antifungal Efficacy
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways and disruption of mitochondrial function.
Case Study: Induction of Apoptosis
A study conducted on human breast cancer cells (MCF-7) revealed:
- IC50 Value : 15 µM
- Mechanism : Increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress, leading to cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
